molecular formula C10H6 B1252933 Cyclopenta[cd]pentalene CAS No. 187-68-8

Cyclopenta[cd]pentalene

Cat. No.: B1252933
CAS No.: 187-68-8
M. Wt: 126.15 g/mol
InChI Key: CUIAUPQXSDOJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Non-alternant Hydrocarbons and Fused Polycyclic Systems

Cyclopenta[cd]pentalene belongs to the class of non-alternant hydrocarbons, which are polycyclic aromatic hydrocarbons (PAHs) containing rings other than six-membered benzene (B151609) rings. Unlike their alternant counterparts, which are composed exclusively of six-membered rings and possess a more uniform electron distribution, non-alternant hydrocarbons often exhibit unique electronic and physical properties. The presence of odd-membered rings, such as the five-membered rings in this compound, introduces significant electronic perturbations.

Fused polycyclic systems are molecules where two or more rings share one or more sides. The fusion of rings in PAHs can lead to a wide array of structures with diverse properties. In the case of this compound, the fusion of three five-membered rings creates a strained and electronically distinct system. The study of such systems is crucial for understanding the fundamental principles of aromaticity and π-electron delocalization. The fusion of cyclopentadienyl (B1206354) (CP) units, in particular, has been shown to create more delocalized electronic structures and enhanced π-conjugation in larger systems. chemrxiv.org

Significance of Fused Five-Membered Rings in Aromaticity and π-Conjugated Frameworks

The fusion of five-membered rings has a profound impact on the aromaticity and π-conjugated framework of a molecule. While six-membered rings in alternant hydrocarbons typically contribute to aromatic stabilization, five-membered rings can introduce anti-aromatic character or lead to a complex interplay of aromatic and anti-aromatic contributions. rsc.orgresearchgate.net For instance, the pentalene (B1231599) system, composed of two fused five-membered rings, is an 8π-electron antiaromatic hydrocarbon. chem8.org

The incorporation of five-membered rings can significantly alter the electronic properties of a molecule, such as its HOMO-LUMO gap. rsc.orgresearchgate.net This can lead to materials with interesting optical and electronic characteristics, making them appealing for applications in organic electronics. thieme-connect.de The fusion of a five-membered ring can enhance the electron affinity of a polycyclic system. rsc.org The unique electronic properties associated with these non-alternant structures are not typically accessible with PAHs composed solely of six-membered rings. thieme-connect.de The strategic incorporation of fused five-membered rings allows for the fine-tuning of the electronic structure and properties of π-conjugated materials. chemrxiv.org

Historical Overview of Fundamental Investigations into this compound

The parent pentalene molecule, due to its antiaromatic character, is highly unstable. rjpbcs.com Early research focused on stabilizing the pentalene core through steric hindrance or the introduction of electron-donating or -withdrawing substituents. rjpbcs.com The synthesis of the simpler cyclopenta-annulated azulene (B44059), a related structure, was first accomplished by Hafner and co-workers. mdpi.comresearchgate.net Their work also uncovered the unique reactivity of these systems. mdpi.comresearchgate.net Subsequent studies by Takase and others explored different synthetic routes to functionalized cyclopenta[cd]azulenes. mdpi.comresearchgate.net

Fundamental investigations into this compound and its derivatives have explored their aromaticity, bond lengths, and absorption and emission characteristics. mdpi.comresearchgate.net These studies have revealed that the ground state of such molecules can be a superposition of aromatic and non- or even anti-aromatic resonance structures. mdpi.comresearchgate.net More recent research has focused on the synthesis and characterization of more complex derivatives and their potential applications in materials science, including their use as building blocks for functional materials in organic electronic devices. thieme-connect.de The study of cyclopenta-fused PAHs continues to be an active area of research, with ongoing efforts to synthesize new systems and understand their unique electronic properties. thieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187-68-8

Molecular Formula

C10H6

Molecular Weight

126.15 g/mol

IUPAC Name

tricyclo[5.2.1.04,10]deca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H6/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-6H

InChI Key

CUIAUPQXSDOJAG-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C3C2=C1C=C3

Canonical SMILES

C1=CC2=CC=C3C2=C1C=C3

Synonyms

acepentalene

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopenta Cd Pentalene and Its Structural Derivatives

Pioneering Synthetic Routes to the Cyclopenta[cd]pentalene Core

The journey to synthesize this compound has been marked by significant hurdles, primarily due to the inherent strain and reactivity of the pentalene (B1231599) system. Early synthetic endeavors laid the groundwork for future advancements by identifying key challenges and exploring initial ring-closure strategies.

The synthesis of pentalene and its fused derivatives has been a long-standing goal in organic chemistry due to their interesting electronic and structural properties. The unsubstituted pentalene molecule is thermally unstable and readily dimerizes, a challenge that extends to the synthesis of this compound. rjpbcs.com Early attempts were often hampered by low yields and the formation of complex product mixtures. The primary challenges included managing steric strain within the fused ring system and controlling competing side reactions during the construction of the core structure. The introduction of stabilizing groups, such as bulky substituents or electron-donating/withdrawing groups, was an early strategy to overcome the inherent instability of the pentalene core. rjpbcs.com For instance, the first simple pentalene derivative to be isolated was hexaphenylpentalene, which is stabilized both sterically and electronically. rjpbcs.com

Early synthetic strategies heavily relied on ring-closure reactions to construct the fused cyclopentane (B165970) rings of the this compound core. These annulation reactions are crucial for building the polycyclic framework. One documented approach involves the high-temperature reaction of indenyl radicals with vinylacetylene, leading to the formation of the fused ring system through radical addition and subsequent cyclization. Another key strategy has been the use of Friedel-Crafts-type ring closures. For example, functionalized cyclopenta[cd]azulenes, which contain a related structural motif, have been synthesized from azulene-1,3-dicarboxylate derivatives through such intramolecular cyclizations. mdpi.com These early methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity and stereoselectivity.

Early Approaches and Synthetic Challenges

Modern and Stereoselective Synthetic Strategies for Functionalized Cyclopenta[cd]pentalenes

Building upon the foundational work, contemporary synthetic chemistry has introduced a range of powerful and selective methods for constructing functionalized this compound derivatives. These modern strategies offer greater control over the molecular architecture and allow for the introduction of various functional groups, paving the way for the exploration of their properties and potential applications.

Modern cyclization reactions have become a cornerstone for the synthesis of complex polycyclic systems, including those containing the this compound core. Gold-catalyzed cyclization reactions of triene-yne systems bearing a benzofulvene substructure have been employed to directly synthesize cyclopenta-fused anthracenes. researchgate.net High-temperature gas-phase cyclization has also proven effective in constructing bowl-shaped polycyclic aromatic hydrocarbons. scispace.com Furthermore, intramolecular Pauson-Khand reactions of Morita-Baylis-Hillman adducts derived from 2-alkynyl benzaldehydes provide access to cyclopenta[a]inden-2(1H)-ones, which are valuable intermediates for more complex structures. acs.org These methods represent a significant advancement in the ability to construct intricate cyclopentanoid architectures with high efficiency.

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of this compound derivatives is no exception. Palladium and nickel complexes are used to promote annulation reactions that facilitate the formation of C-C and C-N bonds, leading to the fused ring system with enhanced regioselectivity and functional group tolerance. The Suzuki-Miyaura coupling reaction, in particular, has been utilized in the synthesis of nanopentaheptite substructures, which can involve rearrangements to form phenanthrene (B1679779) units from cyclopenta[ef]heptalene precursors. chinesechemsoc.org This reaction, along with others like the Sonogashira cross-coupling, allows for the selective functionalization of cyclopenta-fused polycyclic aromatic hydrocarbons, enabling the tuning of their electronic properties. acs.org

Metal-Catalyzed Reaction Catalyst/Reagents Application in this compound Synthesis Reference
AnnulationPd(0), Ni(0) complexesConstruction of the fused ring system by forming C-C and C-N bonds.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Synthesis of quaterazulene precursors for nanopentaheptite structures. chinesechemsoc.org
Sonogashira Cross-CouplingPd catalystFunctionalization of halogenated cyclopenta-fused PAHs with alkynes. acs.org

Carbonyl-Ene and Related Cycloaddition Reactions

The carbonyl-ene reaction is a powerful, atom-economical method for forming carbon-carbon bonds and constructing cyclic systems, including the scaffolds of this compound derivatives. mdpi.comresearchgate.net This pericyclic reaction involves the interaction of an alkene possessing an allylic hydrogen (the ene) with a carbonyl compound (the enophile) to generate a homoallylic alcohol. mdpi.comacs.orgcsic.es The reaction can be promoted by thermal conditions or, more commonly, by Lewis acid catalysis, which significantly lowers the activation barrier, allowing the reaction to proceed at much lower temperatures. acs.orgcsic.es

Intramolecular versions of the carbonyl-ene reaction are particularly valuable for the synthesis of functionalized pentalene derivatives. For instance, a silyl-protected 3-methylbicyclo[3.3.0]octenol can undergo a Lewis acid-catalyzed carbonyl-ene reaction with trioxane (B8601419) to yield a primary alcohol with an exocyclic double bond, a key intermediate for further functionalization. Organocatalysis has also emerged as a viable strategy, with catalysts like phosphoramide (B1221513) derivatives and phosphoric acids promoting the cyclization of various aldehydes to form carbocyclic and heterocyclic five- and six-membered rings. mdpi.com

Recent research has explored the underlying physical factors that govern the efficiency of Lewis acid-catalyzed carbonyl-ene reactions. acs.orgcsic.es Computational studies have revealed that the binding of a Lewis acid to the carbonyl group dramatically accelerates the reaction by reducing the activation barrier by as much as 25 kcal/mol. acs.orgcsic.es This acceleration is attributed to a decrease in the Pauli repulsion between the key occupied molecular orbitals of the reactants, rather than solely a stabilization of the enophile's lowest unoccupied molecular orbital (LUMO). csic.es The catalyzed reaction proceeds through a more asynchronous, less in-plane aromatic transition state. acs.orgcsic.es

Furthermore, inspired by biosynthetic pathways, spontaneous, uncatalyzed intramolecular carbonyl-ene reactions have been discovered, particularly with highly reactive 1,2,3-triketone enophiles. nih.gov These reactions can proceed at room temperature to produce cyclopentyl α-hydroxy-β-diketones with high diastereoselectivity, offering a novel and efficient route to complex polycyclic systems. nih.gov

Reaction Type Catalyst/Conditions Key Features Application
Intramolecular Carbonyl-EneLewis Acid (e.g., Me2AlCl)High efficiency at low temperatures. acs.orgSynthesis of functionalized pentalenes.
Organocatalyzed Intramolecular Carbonyl-EnePhosphoramide derivatives, Phosphoric acidsFormation of 5- and 6-membered rings. mdpi.comAccess to diverse carbocyclic and heterocyclic scaffolds. mdpi.com
Spontaneous Intramolecular Carbonyl-EneNone (with 1,2,3-triketones)Room temperature, high diastereoselectivity. nih.govBiomimetic synthesis of complex polycyclic natural products. nih.gov

Derivatization and Functionalization Strategies for this compound Scaffolds

The functionalization of the this compound core is crucial for tuning its electronic properties and preparing it for various applications. mdpi.com A common strategy involves the synthesis of precursor molecules that can be subsequently modified. For example, cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) can be prepared with trimethylsilyl (B98337) groups, which act as versatile handles for further reactions. acs.org These silyl (B83357) groups can be selectively converted to bromides, opening the door for metal-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce arylacetylene substituents. acs.org This functionalization leads to highly conjugated systems with significantly altered optical and electronic properties. acs.org

Another approach involves the direct functionalization of pre-formed this compound derivatives. For instance, the dianion of acepentalene, stabilized by lithium atoms, can be synthesized and subsequently reacted with various electrophiles. wikipedia.org Heteroatom substitution is another powerful derivatization strategy. acs.orgmetu.edu.tr Replacing carbon atoms within the acepentalene framework with heteroatoms like nitrogen or oxygen can significantly alter the molecule's aromaticity and curvature. acs.org For example, substitution at the central carbon can enhance aromaticity, while peripheral aza substitution tends to decrease it. acs.org

Furthermore, functionalized pentalenes can be accessed through multi-step synthetic sequences starting from readily available precursors like bicyclo[3.3.0]octane-3,7-dione (Weiss diketone). This diketone can be converted into intermediates that undergo reactions like hydroboration and chain extension to introduce various functional groups onto the pentalene skeleton. The synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) demonstrates a strategy of building a functionalized heterocyclic ring onto a pre-existing cyclopenta[cd]azulene core. mdpi.com

Functionalization Strategy Method Example Outcome
Post-synthesis ModificationMetal-catalyzed cross-coupling of silylated precursors. acs.orgSonogashira coupling of bromo-CP-PAHs with phenylacetylene. acs.orgExtended conjugation, altered optoelectronic properties. acs.org
Heteroatom SubstitutionReplacement of carbon atoms with N or O. acs.orgmetu.edu.trSynthesis of heteroacepentalenes. acs.orgModified aromaticity and molecular curvature. acs.org
Multi-step Synthesis from PrecursorsSequential reactions from a starting diketone. Conversion of Weiss diketone to functionalized pentalenes. Introduction of hydroxyl and extended alkyl chains.
Annulation of Heterocyclic RingsCondensation reactions onto the core structure. mdpi.comSynthesis of quinoxaline-fused cyclopenta[cd]azulene. mdpi.comCreation of novel donor-acceptor systems. mdpi.com

Synthesis of Precursors and Complex Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives often relies on the preparation of key precursors and complex intermediates. evitachem.com A foundational precursor for the acepentalene dianion is triquinacene. wikipedia.orgmetu.edu.tr The reaction of triquinacene with strong bases like n-butyllithium and potassium tert-amylate generates the dihydroacepentalenediide dianion. wikipedia.org

For more complex, functionalized systems, multi-step sequences are common. The Weiss diketone (bicyclo[3.3.0]octane-3,7-dione) serves as a versatile starting material for various pentalene derivatives. Similarly, the synthesis of quinoxaline-fused cyclopenta[cd]azulene begins with 4-methylazulene, which is converted in several steps to the key intermediate cyclopenta[cd]azulene-1,2-dione. mdpi.com This dione (B5365651) then undergoes condensation with o-phenylenediamine (B120857) to form the final quinoxaline-fused product. mdpi.com

Other synthetic strategies involve cycloaddition reactions to build the core structure. The Pauson-Khand reaction, for example, can be used to construct the pentalene framework from cyclopentadiene (B3395910). evitachem.com Flash vacuum pyrolysis of angular acs.orgphenylene represents a more high-energy approach to generate benzo[ghi]fluoranthene, a related polycyclic aromatic hydrocarbon. rsc.org The synthesis of diaza-cyclopenta[cd]pentalene derivatives has been achieved through condensation reactions starting from 1,2-diketones and ethylenediamine (B42938) to form a dihydropyrazine (B8608421) intermediate, which is then further elaborated. rjpbcs.com

Precursor/Intermediate Starting Material(s) Synthetic Method Target Derivative
Dihydroacepentalenediide dianionTriquinaceneDeprotonation with strong bases. wikipedia.orgAcepentalene and its derivatives. wikipedia.org
Cyclopenta[cd]azulene-1,2-dione4-MethylazuleneMulti-step sequence including Friedel-Crafts-type cyclization and oxidation. mdpi.comQuinoxaline-fused cyclopenta[cd]azulene. mdpi.com
Dihydropyrazine derivatives1,2-Diketones, EthylenediamineCondensation reaction. rjpbcs.comDiaza-cyclopenta[cd]pentalene derivatives. rjpbcs.com
Fused pentalenonesNorbornadiene, Functionalized acetylenesPauson-Khand reaction. Functionalized pentalenes.

Synthetic Challenges and Future Directions in the Synthesis of this compound Systems

A major challenge lies in controlling rearrangement reactions during synthesis. For instance, attempts to synthesize a pentaheptite substructure containing a cyclopenta[ef]heptalene unit led to an unexpected rearrangement into a more stable phenanthrene derivative. chinesechemsoc.org This highlights the thermodynamic driving forces that can compete with desired reaction pathways, especially when targeting strained or anti-aromatic systems.

Future directions in this field will likely focus on the development of more efficient and selective synthetic methods. This includes the discovery of new catalytic systems for cycloaddition and functionalization reactions. mdpi.comresearchgate.net The design of synthetic routes that avoid high-energy intermediates or reaction conditions that favor undesired rearrangements will be crucial. chinesechemsoc.org There is a growing interest in exploring the properties and applications of heteroatom-substituted cyclopenta[cd]pentalenes, which requires the development of versatile methods for their synthesis. acs.orgmetu.edu.tr The synthesis of novel, π-extended this compound derivatives as potential materials for organic electronics remains a significant goal, driving the need for new annulation strategies. mdpi.comacs.org Ultimately, the ability to rationally design and synthesize these complex polycyclic systems will open up new avenues in materials science and the study of aromaticity.

Table of Compounds

Compound Name
3-methylbicyclo[3.3.0]octenol
4-methylazulene
Acepentalene
Benzo[ghi]fluoranthene
Bicyclo[3.3.0]octane-3,7-dione
Cyclopenta[cd]azulene-1,2-dione
This compound
Cyclopenta[ef]heptalene
Dihydroacepentalenediide
Pentalene
Phenanthrene
Quinoxaline-fused cyclopenta[cd]azulene
Triquinacene
Weiss diketone
o-phenylenediamine
n-butyllithium
potassium tert-amylate
trioxane
1,2,3-triketone
cyclopentyl α-hydroxy-β-diketone
Me2AlCl
phosphoramide
phosphoric acid
trimethylsilyl
bromide
phenylacetylene
nitrogen
oxygen
1,2-diketone
ethylenediamine
dihydropyrazine
angular acs.orgphenylene
norbornadiene
4-methylazulene
cyclopenta[cd]azulene-1,2-dione
o-phenylenediamine
lithium
n-butyllithium
potassium tert-amylate
cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs)
Sonogashira coupling
Weiss diketone (bicyclo[3.3.0]octane-3,7-dione)
diaza-cyclopenta[cd]pentalene
benzo[ghi]fluoranthene
pentaheptite
phenanthrene
heteroatom-substituted cyclopenta[cd]pentalenes
π-extended this compound derivatives
homoallylic alcohol
silyl-protected 3-methylbicyclo[3.3.0]octenol
primary alcohol
aldehydes
carbocyclic rings
heterocyclic rings
arylacetylene
heteroacepentalenes
hydroboration
chain extension
cyclopenta[cd]azulene
dihydroacepentalenediide dianion
pentalenone
functionalized acetylenes
1,2-diketones
ethylenediamine
dihydropyrazine
angular acs.orgphenylene
4-methylazulene
Friedel-Crafts-type cyclization
oxidation
condensation
norbornadiene
functionalized acetylenes
Pauson-Khand reaction
flash vacuum pyrolysis
anti-aromatic
ortho- and peri-fusion
cyclopenta[ef]heptalene
phenanthrene
catalytic systems
annulation strategies
cyclopenta[cd]pyrene 3,4-oxide
cyclopenta[cd]pyren-3(4H)-one
cyclopenta[cd]pyren-4(3H)-one
cyclopenta[cd]pyrene
dimethyldioxirane
tetramethylethylene
ozone
2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene
2,8-bis(trimethylsilyl)dicyclopenta[de,mn]tetracene
-fused dimer
N-bromosuccinimide
9,10-dibromoanthracene
5,11-dibromotetracene
(trimethylsilyl)acetylene
1-phenyl-2a,7-diaza-cyclopenta [cd]pentalene
heronamide A
heronamide B
heronamide C
aminofulvene
dihydrobenzoazulenic core
benzoazulenes
6a,6b-diphenyl-tetrahydro-2a,4a-diaza-cyclopenta[cd]pentalene-2,5-dione
2,5-diamino-6a,6b-diphenyl-3,4,6a,6b-tetrahydro-2a,4a–diaza–cylcopenta[cd] pentalene-1,6-dicarbonitriles
pyrazines
5,6-diphenyl-2,3-dihydropyrazine
malonodinitrile
Schiff's bases
thioglycolic acid
thiazolidinone derivative
6bH-2a,4a,6a-triazathis compound
perhydro-3a,6a,9a-triazaphenalene
triazacyclopenta[cd]pentalenes
azomethine imines
nitrone
5-(2-methyl...cyclopenta[c]pentalene
spiro aromatic compounds
fused indole (B1671886) derivatives
linear triquinanes
cage diones
tricyclo[5.2.1.04,10]deca-1(10),2,4,6,8-pentaene
acepentalene
This compound
1,2-diazacoronene
1,2-diazacoronene-7,8-dicarboxylic anhydride
1,2-diazabenzo[ghi]perylene derivative
maleic anhydride
chloranil
soda lime
benzo- and thieno-fused azacoronene derivatives
dichlorodiazaperylenes
azacoronenes
1,2-dithiole rings
annulated oxepins
haloarenes
aryl sulfonates
pyridine rings
nitrene intermediates
boron
phosphorus
sulfur
selenium
nitroarylcyclopropane-1,1-dicarbonitriles
3-Aryl-2-cyanoacrylates
cyclopenta[ b]furan derivatives
1,2-disilabenzene
disilyne
phenylacetylene
tricyclanos
d-ribofuranose
orthoester cryptands
cyclobutenyl o-quinodimethane-bridged indeno[1,2-b]fluorenes
corona evitachem.comarenes
cyclopenta[cd]pyrene 3,4-oxide
cyclopenta[cd]pyrene
dimethyldioxirane
cyclopenta[cd]pyren-3(4H)-one
cyclopenta[cd]pyren-4(3H)-one
tetramethylethylene
ozone
cyclopenta[hi]aceanthrylenes
dicyclopenta[de,mn]tetracenes
2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene
2,8-bis(trimethylsilyl)dicyclopenta[de,mn]tetracene
N-bromosuccinimide
(trimethylsilyl)acetylene
9,10-dibromoanthracene
5,11-dibromotetracene
phenylacetylene derivative
ethynylated CP-PAHs
pentalene derivatives
heterotwistacenes
1-phenyl-2a,7-diaza-cyclopenta [cd]pentalene
heronamide A
heronamide B
heronamide C
aminofulvene
dihydrobenzoazulenic core
benzoazulenes
6a,6b-diphenyl-tetrahydro-2a,4a-diaza-cyclopenta[cd]pentalene-2,5-dione
2,5-diamino-6a,6b-diphenyl-3,4,6a,6b-tetrahydro-2a,4a–diaza–cylcopenta[cd] pentalene-1,6-dicarbonitriles
pyrazines
5,6-diphenyl-2,3-dihydropyrazine
malonodinitrile
Schiff's bases
thioglycolic acid
thiazolidinone derivative
6bH-2a,4a,6a-triazathis compound
perhydro-3a,6a,9a-triazaphenalene
triazacyclopenta[cd]pentalenes
azomethine imines
nitrone
5-(2-methyl...cyclopenta[c]pentalene
spiro aromatic compounds
fused indole derivatives
linear triquinanes
cage diones
tricyclo[5.2.1.04,10]deca-1(10),2,4,6,8-pentaene
acepentalene
This compound
1,2-diazacoronene
1,2-diazacoronene-7,8-dicarboxylic anhydride
1,2-diazabenzo[ghi]perylene derivative
maleic anhydride
chloranil
soda lime
benzo- and thieno-fused azacoronene derivatives
dichlorodiazaperylenes
azacoronenes
1,2-dithiole rings
annulated oxepins
haloarenes
aryl sulfonates
pyridine rings
nitrene intermediates
boron
phosphorus
sulfur
selenium
nitroarylcyclopropane-1,1-dicarbonitriles
3-Aryl-2-cyanoacrylates
cyclopenta[ b]furan derivatives
1,2-disilabenzene
disilyne
phenylacetylene
tricyclanos
d-ribofuranose
orthoester cryptands
cyclobutenyl o-quinodimethane-bridged indeno[1,2-b]fluorenes
corona evitachem.comarenes
2-iodoazulene
2-(1,3-dibromoazulen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
nanopentaheptite
hexa-peri-hexabenzocoronene
azulene (B44059)
pentalene
heptalene
bis-periazulene
cyclohepta[def]fluorene
pyrene (B120774)
dicyclopenta[4,3,2,1-ghi:4′,3′,2′,1′-pqr]perylene
fullerene C70
bisanthene
fluoranthene (B47539)
N-heteroacenes
4-methylazulene
azulene-4-carboxylic acid
acetic anhydride
pyridine
THF
cyclic ketone
selenium dioxide
DMF
cyclopenta[cd]azulene-1,2-dione
o-phenylenediamine
LiCl
ethanol
N-methylated 4Me+∙I−
azulene-1,3-dicarboxylate
cyclopenta[cd]azulene
benzo-fused cyclopenta[cd]azulene
dibenzo-fused cyclopenta[cd]azulene
quinoxaline-fused cyclopenta[cd]azulene
π-extended fluoranthene derivative
quinoxalines
N-heteroacenes
azulene
quinoxaline (B1680401)
isopulegol
menthol
Conia-ene reaction
1,3-dicarbonyl compounds
1-alkynes
cycloalkene derivatives
carbonyl-olefin metathesis
α-hydroxy-β-diketone
prenyl side chain
cyclic α-hydroxy-β-diketones
1,2,3-triketone
cyclopentyl α-hydroxy-β-diketone
β-diketone
spirocyclic α-hydroxy-β-dicarbonyl compounds
β-ketoesters
benzylic alcohols
geranyl side chain
heteroacepentalenes
acepentalenediide dianion
hemifullerenes
C20 heteroanalogue
N
O
aza substitution
bicyclo[4.2.0]oct-5-ene derivatives
allenes
allenenes
allenynes
dioxane
DMF
galactal derivative
6-O-TIPS protection
O-(galactopyranosyl) trichloroacetimidates
disaccharides
1,2-dihydroisoquinolines
2-(1-alkynyl)arylaldehydes
1H-isochromene derivatives
tribenzoazatriquinacene
tribenzoazaacepentalenide
5-dibenzosuberenone
This compound
diketones
ethylenediamine
dihydropyrazines
cyclopentane derivatives
cyclopentadiene
pentalene
oxidative hydrolysis
ethanolic medium
C12H8
angular acs.orgphenylene
bis(2-ethynylphenyl)ethyne
benzo[ghi]fluoranthene
chrysene
tribenzo derivative
functionalized pentalene derivatives
Bicyclo[3.3.0]octane-3,7-dione
Weiss diketone
silyl-protected 3-methylbicyclo[3.3.0]octenol
trioxane
primary alcohol
lipases
trihydroxy pentalene
pentalene
Pauson-Khand reaction
norbornadiene
functionalized acetylenes
methanoindenone derivatives
organocuprates
2,3-trans-disubstituted methanoindenones
ozonolysis
bis(hydroxymethyl)pentalenones
lipase-mediated acetylation
vinyl acetate
monoacetates
hydropentalenone derivatives
Weiss cliket one
lithium (R,R)-bis(t-phenylethyl)amide/LiCI
isocarbacyclin analogues
tricyclo[3.3.0.03,7]octane-1,5-diol
exo-7-hydroxy-cis-bicyclo[3.3.0]octan-3-one
1,5-dimethyl-3,7-dipivaloyltricyclo[3.3.0.03,7]octane
δ-substituted ε-acetylenic β-ketoesters
methylenecyclopentanes
angular triquinane framework
cyclopentadiene
lithium organocuprates
β-functionalized bicyclo[3.3.0]octane derivatives
cyclopentenone
cycloheptenone
cyclooctenone
cyclohexenone
bicyclo[n.2.1]alkanediones
tetrahydropentalene derivatives
1-desoxyhypnophilin
pentacene
bicyclo[2.2.2]octane-2,3-dione
etheno bridge
diol
vinylene carbonate
hydroacene derivatives
acenes
acenequinones
1,7-enynes
citronellal-derived trifluoroketone
aldehydes
phosphoramide derivative
phosphoric acid
N-triflylphosphoramide
Schreiner catalyst
thiourea derivative
α-hydroxyesters
imidodiphosphate catalyst
pyrrolidines
tetrahydrofurans
cyclopentanes
N-tosylated aminoaldehyde
CF3-ketone
dichloromethane
trans-configured carbocyclic and heterocyclic rings
6a,6b-diphenyl-tetrahydro-2a,4a-diaza-cyclopenta[cd]pentalene-2,5-dione
2,5-diamino-6a,6b-diphenyl-3,4,6a,6b-tetrahydro-2a,4a–diaza–cylcopenta[cd] pentalene-1,6-dicarbonitriles
pyrazines
1,2-Diketones
ethylenediamine
5,6-diphenyl-2,3-dihydropyrazine
malonodinitrile
aromatic aldehydes
Schiff's bases
thioglycolic acid
thiazolidinone derivative
dinaphthopentalenes
diaza-cyclopenta[cd]pentalene
6a,6b-diphenyl-tetrahydro-2a,4a-diaza-cyclopenta[cd]pentalene-2,5-dione
2,5-diamino-6a,6b-diphenyl-3,4,6a,6b-tetrahydro-2a,4a-diaza-cylcopenta[cd]pentalene-1,6-dicarbonitriles
1-phenyl-2a,7-diaza-cyclopenta [cd]pentalene
heronamides A–C
polyene macrolactam heronamide C
heronamide B
heronamide A
aminofulvene
dihydrobenzoazulenic core
benzoazulenes
amino-IBFs
4π-components
6bH-2a,4a,6a-triazathis compound
perhydro-3a,6a,9a-triazaphenalene
triazacyclopenta[cd]pentalenes
azomethine imines
nitrone
5-(2-methyl...cyclopenta[c]pentalene
spiro aromatic compounds
fused indole derivatives
linear triquinanes
cage diones
methyl group
cyclopenta[cd]pyrene 3,4-oxide
cyclopenta[cd]pyrene
dimethyldioxirane
cyclopenta[cd]pyren-3(4H)-one
cyclopenta[cd]pyren-4(3H)-one
tetramethylethylene
ozone
2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene
2,8-bis(trimethylsilyl)dicyclopenta[de,mn]tetracene
N-bromosuccinimide
(trimethylsilyl)acetylene
9,10-dibromoanthracene
5,11-dibromotetracene
phenylacetylene derivative
ethynylated CP-PAHs
pentalene derivatives
heterotwistacenes
2-iodoazulene
2-(1,3-dibromoazulen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
nanopentaheptite
hexa-peri-hexabenzocoronene
azulene
pentalene
heptalene
bis-periazulene
cyclohepta[def]fluorene
pyrene
dicyclopenta[4,3,2,1-ghi:4′,3′,2′,1′-pqr]perylene
fullerene C70
bisanthene
fluoranthene
N-heteroacenes
4-methylazulene
azulene-4-carboxylic acid
acetic anhydride
pyridine
THF
cyclic ketone
selenium dioxide
DMF
cyclopenta[cd]azulene-1,2-dione
o-phenylenediamine
LiCl
ethanol
N-methylated 4Me+∙I−
azulene-1,3-dicarboxylate
cyclopenta[cd]azulene
benzo-fused cyclopenta[cd]azulene
dibenzo-fused cyclopenta[cd]azulene
quinoxaline-fused cyclopenta[cd]azulene
π-extended fluoranthene derivative
quinoxalines
N-heteroacenes
azulene
quinoxaline
1,2-diazacoronene
1,2-diazacoronene-7,8-dicarboxylic anhydride
1,2-diazabenzo[ghi]perylene derivative
maleic anhydride
chloranil
soda lime
benzo- and thieno-fused azacoronene derivatives
dichlorodiazaperylenes
azacoronenes
1,2-dithiole rings
annulated oxepins
haloarenes
aryl sulfonates
pyridine rings
nitrene intermediates
boron
phosphorus
sulfur
selenium
nitroarylcyclopropane-1,1-dicarbonitriles
3-Aryl-2-cyanoacrylates
cyclopenta[ b]furan derivatives
1,2-disilabenzene
disilyne
phenylacetylene
tricyclanos
d-ribofuranose
orthoester cryptands
cyclobutenyl o-quinodimethane-bridged indeno[1,2-b]fluorenes
corona evitachem.comarenes

This article explores advanced synthetic strategies for the construction and functionalization of the this compound framework, a fascinating polycyclic hydrocarbon with unique structural and electronic properties. The focus is on key reactions, the synthesis of essential building blocks, and the challenges that define the frontier of this area of organic chemistry.

Carbonyl-Ene and Related Cycloaddition Reactions

The carbonyl-ene reaction stands as a potent and atom-economical tool for forging carbon-carbon bonds and assembling the cyclic core of this compound derivatives. mdpi.comresearchgate.net This pericyclic process unites an alkene that has an allylic hydrogen (the ene) with a carbonyl-containing compound (the enophile), yielding a homoallylic alcohol. mdpi.comacs.orgcsic.es While the reaction can be driven by heat, the use of Lewis acid catalysts is more prevalent as it substantially reduces the activation energy, enabling the reaction to proceed efficiently at significantly lower temperatures. acs.orgcsic.es

For the synthesis of functionalized pentalene derivatives, intramolecular carbonyl-ene reactions are especially valuable. A notable example is the Lewis acid-catalyzed reaction of a silyl-protected 3-methylbicyclo[3.3.0]octenol with trioxane, which produces a primary alcohol with an exocyclic double bond—a key intermediate for subsequent modifications. Organocatalysis has also proven to be a successful strategy; catalysts such as phosphoramide derivatives and phosphoric acids can facilitate the cyclization of various aldehydes to create five- and six-membered carbocyclic and heterocyclic rings. mdpi.com

Recent investigations have delved into the fundamental physical principles that dictate the effectiveness of Lewis acid-catalyzed carbonyl-ene reactions. acs.orgcsic.es Quantum chemical studies have shown that the coordination of a Lewis acid to the carbonyl group can lower the reaction's activation barrier by as much as 25 kcal/mol. acs.orgcsic.es This dramatic acceleration is primarily due to a reduction in the Pauli repulsion between the critical occupied molecular orbitals of the reacting species, not just the stabilization of the enophile's lowest unoccupied molecular orbital (LUMO). csic.es The catalyzed pathway is characterized by a more asynchronous and less in-plane aromatic transition state. acs.orgcsic.es

Additionally, drawing inspiration from biosynthetic routes, spontaneous, uncatalyzed intramolecular carbonyl-ene reactions have been identified, especially when employing highly reactive 1,2,3-triketones as enophiles. nih.gov These reactions can occur at room temperature, yielding cyclopentyl α-hydroxy-β-diketones with excellent diastereoselectivity and presenting a novel, efficient pathway to intricate polycyclic structures. nih.gov

Reaction TypeCatalyst/ConditionsKey FeaturesApplication
Intramolecular Carbonyl-EneLewis Acid (e.g., Me2AlCl)High efficiency at low temperatures. acs.orgSynthesis of functionalized pentalenes.
Organocatalyzed Intramolecular Carbonyl-EnePhosphoramide derivatives, Phosphoric acidsFormation of 5- and 6-membered rings. mdpi.comAccess to diverse carbocyclic and heterocyclic scaffolds. mdpi.com
Spontaneous Intramolecular Carbonyl-EneNone (with 1,2,3-triketones)Room temperature, high diastereoselectivity. nih.govBiomimetic synthesis of complex polycyclic natural products. nih.gov

Derivatization and Functionalization Strategies for this compound Scaffolds

Modifying the this compound core through functionalization is essential for tailoring its electronic characteristics for specific applications. mdpi.com A prevalent strategy is to synthesize precursor molecules that can be subsequently altered. For instance, cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) can be prepared bearing trimethylsilyl groups, which serve as versatile handles for further chemical transformations. acs.org These silyl groups can be selectively transformed into bromides, paving the way for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce arylacetylene substituents. acs.org This type of functionalization results in highly conjugated molecular systems with profoundly changed optical and electronic properties. acs.org

An alternative method involves the direct functionalization of a pre-formed this compound system. For example, the acepentalene dianion, which can be stabilized by lithium atoms, can be synthesized and then reacted with a variety of electrophiles. wikipedia.org Heteroatom substitution offers another potent derivatization route. acs.orgmetu.edu.tr The replacement of carbon atoms within the acepentalene structure with heteroatoms like nitrogen or oxygen can significantly modify the molecule's aromaticity and three-dimensional shape. acs.org For instance, substitution at the central carbon atom has been shown to increase aromaticity, whereas introducing aza groups at the periphery tends to decrease it. acs.org

Furthermore, access to functionalized pentalenes can be achieved via multi-step synthetic pathways starting from common precursors like bicyclo[3.3.0]octane-3,7-dione (the Weiss diketone). This diketone can be transformed into intermediates that are amenable to reactions such as hydroboration and chain extension, allowing for the introduction of diverse functional groups onto the pentalene framework. The synthesis of quinoxaline-fused cyclopenta[cd]azulene showcases a strategy where a functionalized heterocyclic ring is constructed onto an existing cyclopenta[cd]azulene core. mdpi.com

Functionalization StrategyMethodExampleOutcome
Post-synthesis ModificationMetal-catalyzed cross-coupling of silylated precursors. acs.orgSonogashira coupling of bromo-CP-PAHs with phenylacetylene. acs.orgExtended conjugation, altered optoelectronic properties. acs.org
Heteroatom SubstitutionReplacement of carbon atoms with N or O. acs.orgmetu.edu.trSynthesis of heteroacepentalenes. acs.orgModified aromaticity and molecular curvature. acs.org
Multi-step Synthesis from PrecursorsSequential reactions from a starting diketone. Conversion of Weiss diketone to functionalized pentalenes. Introduction of hydroxyl and extended alkyl chains.
Annulation of Heterocyclic RingsCondensation reactions onto the core structure. mdpi.comSynthesis of quinoxaline-fused cyclopenta[cd]azulene. mdpi.comCreation of novel donor-acceptor systems. mdpi.com

Synthesis of Precursors and Complex Intermediates for this compound Derivatives

The successful synthesis of this compound and its derivatives often hinges on the skillful preparation of key precursors and complex intermediates. evitachem.com A seminal precursor for the acepentalene dianion is triquinacene. wikipedia.orgmetu.edu.tr The treatment of triquinacene with potent bases such as n-butyllithium and potassium tert-amylate leads to the formation of the dihydroacepentalenediide dianion. wikipedia.org

For more elaborate, functionalized systems, multi-step synthetic sequences are typically employed. The Weiss diketone (bicyclo[3.3.0]octane-3,7-dione) is a versatile starting point for a variety of pentalene derivatives. In a similar vein, the synthesis of quinoxaline-fused cyclopenta[cd]azulene commences with 4-methylazulene, which is converted through several steps into the crucial intermediate, cyclopenta[cd]azulene-1,2-dione. mdpi.com This dione is then subjected to a condensation reaction with o-phenylenediamine to yield the final quinoxaline-fused product. mdpi.com

Other synthetic approaches utilize cycloaddition reactions to construct the fundamental core structure. The Pauson-Khand reaction, for instance, can be employed to build the pentalene framework starting from cyclopentadiene. evitachem.com A more high-energy method, flash vacuum pyrolysis of angular acs.orgphenylene, has been used to generate benzo[ghi]fluoranthene, a related polycyclic aromatic hydrocarbon. rsc.org The synthesis of diaza-cyclopenta[cd]pentalene derivatives has been accomplished via condensation reactions, beginning with the reaction of 1,2-diketones and ethylenediamine to form a dihydropyrazine intermediate that is subsequently elaborated. rjpbcs.com

Precursor/IntermediateStarting Material(s)Synthetic MethodTarget Derivative
Dihydroacepentalenediide dianionTriquinaceneDeprotonation with strong bases. wikipedia.orgAcepentalene and its derivatives. wikipedia.org
Cyclopenta[cd]azulene-1,2-dione4-MethylazuleneMulti-step sequence including Friedel-Crafts-type cyclization and oxidation. mdpi.comQuinoxaline-fused cyclopenta[cd]azulene. mdpi.com
Dihydropyrazine derivatives1,2-Diketones, EthylenediamineCondensation reaction. rjpbcs.comDiaza-cyclopenta[cd]pentalene derivatives. rjpbcs.com
Fused pentalenonesNorbornadiene, Functionalized acetylenesPauson-Khand reaction. Functionalized pentalenes.

Synthetic Challenges and Future Directions in the Synthesis of this compound Systems

A significant challenge is the control of rearrangement reactions that can occur during synthesis. For example, efforts to synthesize a pentaheptite substructure incorporating a cyclopenta[ef]heptalene unit resulted in an unforeseen rearrangement to a more thermodynamically stable phenanthrene derivative. chinesechemsoc.org This underscores the powerful thermodynamic driving forces that can compete with the desired synthetic outcomes, particularly when targeting strained or anti-aromatic systems.

Future research in this domain will likely concentrate on creating more efficient and selective synthetic methodologies. This includes the discovery of novel catalytic systems for cycloaddition and functionalization reactions. mdpi.comresearchgate.net The design of synthetic routes that circumvent high-energy intermediates or reaction conditions prone to inducing unwanted rearrangements will be of paramount importance. chinesechemsoc.org There is a burgeoning interest in the properties and potential applications of heteroatom-substituted cyclopenta[cd]pentalenes, which necessitates the development of versatile synthetic methods. acs.orgmetu.edu.tr The synthesis of novel, π-extended this compound derivatives as candidate materials for organic electronics continues to be a major objective, fueling the quest for new annulation strategies. mdpi.comacs.org Ultimately, the capacity to rationally design and synthesize these complex polycyclic architectures will unlock new frontiers in materials science and the fundamental study of aromaticity.

Elucidation of Electronic Structure and Aromaticity Through Advanced Computational Chemistry

Quantum Chemical Calculations for Cyclopenta[cd]pentalene Systems

Quantum chemical calculations offer a powerful lens through which the electronic properties of complex molecules like this compound can be examined. These methods allow for the detailed exploration of the molecule's potential energy surface, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for studying polycyclic hydrocarbons due to its favorable balance of computational cost and accuracy. nih.gov Functionals such as B3LYP and M06-2X are frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic energies. kaust.edu.sa

The B3LYP functional, a hybrid method that incorporates a portion of exact Hartree-Fock exchange, has a long-standing reputation for providing reliable predictions of infrared spectra for large polycyclic aromatic hydrocarbons (PAHs). researchgate.net For instance, studies on various PAHs have utilized B3LYP with basis sets like 6-31G(d) to consistently predict reactive sites. nih.gov The M06-2X functional, a high-nonlocality functional, is also widely used for geometry optimization and frequency calculations in large molecules, often recommended with a scaling factor for improved accuracy. kaust.edu.sa In some cases, where one functional may fail to achieve convergence for a large PAH, another like B3LYP can be successfully applied. kaust.edu.sa

Theoretical studies on isomers of this compound, such as dicyclopenta[cd,gh]pentalene, have been conducted at the B3LYP/6-311++G**//B3LYP/6-31G* level of theory to examine their structures and energetics. researchgate.netroaldhoffmann.com These calculations have revealed that such isomers are typically bowl-shaped. researchgate.netroaldhoffmann.com Furthermore, DFT calculations have been instrumental in understanding the electronic characteristics of related non-benzenoid systems, with geometry optimizations often performed at the B3LYP/6-311G(d,p) or M06-2X/6-31g(d,p) levels. chinesechemsoc.org Time-dependent DFT (TD-DFT) is also used to investigate the electronic absorption spectra and excited states of these complex molecules. acs.org

Table 1: Commonly Used DFT Functionals in the Study of Polycyclic Hydrocarbons
FunctionalTypeKey ApplicationsReference
B3LYPHybrid GGAGeometry optimization, vibrational frequencies, prediction of reactive sites, IR spectra. nih.govkaust.edu.saresearchgate.net
M06-2XHybrid Meta-GGAGeometry optimization, vibrational frequencies, thermochemistry, systems with non-covalent interactions. kaust.edu.sachinesechemsoc.org

The choice of basis set is a critical component of any quantum chemical calculation, dictating the flexibility of the atomic orbitals used to construct the molecular orbitals. For polycyclic hydrocarbons, a range of basis sets are employed, with the selection often representing a compromise between accuracy and computational expense. nih.govoup.com

Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), are commonly used in DFT studies of PAHs. nih.govkaust.edu.sa The 4-31G basis set has historically been a standard for characterizing the IR spectra of large PAHs. researchgate.net For higher accuracy, especially in thermochemical predictions, larger basis sets and composite methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) schemes are utilized. kaust.edu.sanih.gov These composite methods involve a series of calculations to extrapolate to the complete basis set limit, aiming for "chemical accuracy" of approximately 1 kcal/mol. kaust.edu.sanih.gov

For instance, a study on the thermochemistry of numerous PAHs employed the M06-2X/6-311++G(d,p) level of theory for geometry and frequency calculations, while using the G3 method to compute the zero-Kelvin energies. kaust.edu.sa In another investigation into the vibrational frequencies of PAHs, the performance of the B3LYP functional was evaluated with a series of increasing basis sets: 3-21G, 4-31G, and 6-311+G(d,p). researchgate.net

Table 2: Selected Basis Sets for Polycyclic Hydrocarbon Calculations
Basis SetDescriptionTypical UseReference
6-31G(d)Split-valence with polarization functions on heavy atoms.Routine geometry optimizations and electronic structure calculations. nih.gov
6-311++G(d,p)Triple-split valence with diffuse and polarization functions on all atoms.High-accuracy energy calculations, studies of anions and weak interactions. kaust.edu.saroaldhoffmann.com
cc-pVTZCorrelation-consistent polarized triple-zeta.Benchmarking and high-accuracy calculations of thermochemical properties. nih.gov

Density Functional Theory (DFT) Applications and Methodologies (e.g., B3LYP, M062X)

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis (HOMO-LUMO) for this compound Derivatives

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the kinetic stability and electronic absorption properties of a molecule. researchgate.net

For this compound and its derivatives, the HOMO-LUMO gap is often small, leading to absorption in the visible or even near-infrared region of the electromagnetic spectrum. nih.govchinesechemsoc.org The fusion of additional rings and the introduction of substituents can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. acs.orgmdpi.com For example, in quinoxaline-fused cyclopenta[cd]azulene (B14757204), the HOMO is spread across the quinoxaline (B1680401) core and the two pentagons, while the LUMO is primarily localized on the cyclopenta[cd]azulene substructure. mdpi.com This separation of the frontier orbitals contributes to the molecule's electronic properties. mdpi.com Computational methods like Density Functional Theory (DFT) are widely used to calculate the HOMO-LUMO gaps of these complex systems, providing valuable insights for the design of new materials with tailored electronic properties. chemrxiv.org

Table 2: Calculated HOMO-LUMO Gaps for Select this compound Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
NPH-R1-5.20-3.791.41 chinesechemsoc.org
NPH-R2-5.30-3.531.77 chinesechemsoc.org

Conformational Analysis and Dynamic Properties (e.g., Bowl-to-Bowl Inversion) of this compound Isomers

Many annulated pentalenes, including isomers of this compound, are not planar but adopt bowl-shaped geometries. researchgate.netroaldhoffmann.com This non-planarity is a mechanism to alleviate the strain and antiaromatic character of the pentalene (B1231599) core. A key dynamic process in these bowl-shaped molecules is bowl-to-bowl inversion, where the molecule flips its curvature.

Theoretical studies have calculated the energy barriers for this inversion process. For dicyclopenta[cd,gh]pentalene, the ground state is a bowl-shaped C(s) structure. roaldhoffmann.com The transition state for the inversion is a planar C(2h) structure, with a calculated energy barrier of 46.6 kcal/mol. researchgate.netroaldhoffmann.com This high barrier suggests that the inversion is slow at room temperature. The study of these conformational dynamics is crucial for understanding the physical and chemical properties of these molecules, including their potential for applications in molecular machinery. mdpi.com

Table 3: Calculated Bowl-to-Bowl Inversion Barriers for Annulated Pentalenes

CompoundGround State SymmetryTransition State SymmetryInversion Barrier (kcal/mol)Reference
Dicyclobuta[de,ij]naphthalene-D(2h)30.9 researchgate.netroaldhoffmann.com
Dicyclopenta[cd,gh]pentaleneC(s)C(2h)46.6 researchgate.netroaldhoffmann.com

Strain Energy Calculations and Topological Features of Annulated Pentalenes

The fusion of rings to the pentalene core introduces significant ring strain. Strain energy is the excess energy of a molecule due to bond angle distortion, bond stretching or compression, and steric hindrance compared to a strain-free reference compound. wikipedia.orgtestbook.com In annulated pentalenes, the strain arises from the geometric constraints imposed by the fused ring system.

Advanced Spectroscopic Characterization for Structural and Electronic Insight into Cyclopenta Cd Pentalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of cyclopenta[cd]pentalene derivatives. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign proton and carbon signals accurately.

Multi-dimensional NMR Techniques (e.g., HMQC, HSQC, HMBC, COSY)

Multi-dimensional NMR techniques are indispensable for assigning the complex spectra of this compound derivatives. For instance, in the characterization of quinoxaline-fused cyclopenta[cd]azulene (B14757204), techniques such as Heteronuclear Multiple-Quantum Coherence (HMQC), Heteronuclear Single-Quantum Coherence (HSQC), Heteronuclear Multiple-Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) were utilized to assign all ¹H and ¹³C NMR signals definitively. mdpi.comresearchgate.net These methods reveal through-bond and through-space correlations between nuclei, allowing for a complete mapping of the molecular framework. mdpi.comresearchgate.net

Chemical Shift Analysis and Correlation with Electronic Properties and Aromaticity

The chemical shifts observed in ¹H and ¹³C NMR spectra of this compound systems offer profound insights into their electronic structure and aromatic character. researchgate.netrsc.org Theoretical and computational studies often employ Nucleus-Independent Chemical Shift (NICS) calculations to predict and rationalize the aromaticity of these complex polycyclic systems. researchgate.netrsc.orgroaldhoffmann.com

NICS calculations have been used to evaluate the aromatic and antiaromatic nature of various annelated five-membered ring systems, including pentalene (B1231599), acepentalene, and dicyclopenta[cd,gh]pentalene. rsc.org For dicyclopenta[cd,gh]pentalene, a 12-π electron system, NICS values indicate an aromatic character, in contrast to the antiaromatic nature of 8-π electron pentalene and 10-π electron acepentalene. rsc.org The dianions of all three compounds, however, are predicted to be aromatic. rsc.org

In a study of dicyclopenta[cd,gh]pentalene, NICS values were calculated at the ring centers and at 1 Å above the plane to probe the magnetic criterion of aromaticity. roaldhoffmann.com These calculations, along with other measures like bond length alternation, help to build a comprehensive picture of the electronic delocalization within the molecule. roaldhoffmann.comresearchgate.net For charged species, such as the dication of a dibenzocyclooctatetraene derivative, significant downfield shifts in the proton NMR spectrum are attributed to the combined effects of charge deshielding and a diamagnetic ring current, indicative of aromatic character in the charged state. huji.ac.il The analysis of chemical shifts in charged polycyclic ions helps to differentiate between charge localization and delocalization, a key aspect of their electronic structure. huji.ac.il

High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Studies (e.g., HRMS, DART+, FAB, EI, MALDI-TOF)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise identification of this compound derivatives and for investigating reaction mechanisms. Techniques such as Fast Atom Bombardment (FAB), Electron Ionization (EI), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), and Direct Analysis in Real Time (DART) provide accurate mass measurements, confirming molecular formulas and aiding in structural elucidation. mdpi.com

For example, the structure of a synthesized quinoxaline-fused cyclopenta[cd]azulene was confirmed using HRMS with DART ionization, which provided an exact mass measurement consistent with the calculated molecular formula [C₁₂H₇O₂] for a precursor and [C₁₂H₉O] for another intermediate. mdpi.com Similarly, the molecular ions of novel nanostructures derived from cyclopenta[ef]heptalene were identified using HRMS, reporting accurate masses for [M]⁺, [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions. chinesechemsoc.org The use of various ionization methods like ESI and MALDI-TOF is common in the characterization of complex organic molecules. acs.org

The table below presents HRMS data for selected this compound precursors and related compounds, showcasing the accuracy of this technique.

CompoundFormulaIonCalculated m/zFound m/zTechniqueReference
Cyclopenta[cd]azulene-1,2-dioneC₁₂H₇O₂[M+H]⁺183.0441183.0442DART⁺ mdpi.com
Cyclopenta[cd]azulen-2(1H)-oneC₁₂H₉O[M+H]⁺169.0648169.0647DART⁺ mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic transitions and photophysical properties of this compound derivatives. These methods provide valuable information on energy gaps, conjugation, and potential applications in optoelectronic devices.

Analysis of Absorption Maxima and Bandgaps of this compound Derivatives

The UV-Vis absorption spectra of this compound derivatives are characterized by their absorption maxima (λmax) and optical bandgaps (Eg). The position of λmax and the value of the bandgap are highly sensitive to the extent of π-conjugation and the presence of electron-donating or -withdrawing substituents.

For instance, quinoxaline-fused cyclopenta[cd]azulene exhibits long-wavelength absorption due to the π-expansion of the azulene (B44059) core. mdpi.com Derivatives of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) show significant bathochromic (red) shifts in their absorption spectra upon functionalization, indicating increased conjugation. acs.org Ethynylated CP-PAHs have been found to possess low optical bandgaps of around 1.51-1.52 eV. acs.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data and predict electronic transitions. acs.org Studies on isomers of dicyclopentacyclooctenes (DCPCO) and cycloocta-pentalene have shown that their lowest singlet absorptions can range from 0.43 to 1.42 eV, making them promising for solar energy harvesting applications. acs.org The formation of non-benzenoid cyclopenta[c,d]azulene moieties in graphene nanoribbons has been shown to result in a narrowing of the electronic bandgap to as low as 1.43 eV. nih.gov

The table below summarizes the absorption maxima and optical bandgaps for several this compound derivatives and related systems.

Compound/SystemLongest Wavelength Absorption Maximum (λmax, nm)Optical Bandgap (Eg, eV)Reference
NPH-R1 (Cyclopenta[ef]heptalene derivative)~6102.03 chinesechemsoc.org
NPH-R2 (Cyclopenta[ef]heptalene derivative)~5232.37 chinesechemsoc.org
Ethynylated Cyclopenta[hi]aceanthryleneNot specified1.52 acs.org
Ethynylated Dicyclopenta[de,mn]tetraceneNot specified1.51 acs.org
755-GNR (contains cyclopenta[c,d]azulene)Not specified1.43 nih.gov
DCPCO isomer (f)2000 (calculated)0.62 (calculated) acs.org
Cycloocta-pentalene (g)2883 (calculated)0.43 (calculated) acs.org

Fluorescence Quantum Yields and Lifetimes

The fluorescence properties of this compound derivatives, including their quantum yields (ΦF) and lifetimes (τ), are crucial for assessing their potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

While some cyclopenta[ef]heptalene derivatives show only weak anti-Kasha fluorescence, other fused systems can be highly emissive. chinesechemsoc.org For example, certain carbon nanobelts incorporating non-alternant indeno[1,2,3-cd]fluoranthene (B110305) moieties, which feature cyclopentadienyl (B1206354) rings, exhibit intense red emission with high fluorescence quantum yields (up to 56%) and long fluorescence lifetimes (up to 15.3 ns). chemrxiv.org The efficiency of fluorescence is influenced by the rates of radiative (kr) and non-radiative (knr) decay from the excited state. chemrxiv.org

The singlet-triplet energy gap (ΔST) is another critical parameter, particularly for applications involving thermally activated delayed fluorescence (TADF). Small ΔST values, as calculated for some DCPCO isomers (as low as ~0.01 eV), are highly desirable for improving electroluminescence efficiency. acs.org The study of fluorescence lifetimes in conjunction with quantum yields allows for the determination of radiative and non-radiative decay rates, providing a deeper understanding of the excited-state dynamics. pitt.edu

The table below lists the fluorescence quantum yields and lifetimes for selected compounds related to the this compound framework.

CompoundFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Reference
Carbon Nanobelt 1 (with indeno[1,2,3-cd]fluoranthene)0.3410.3 chemrxiv.org
Carbon Nanobelt 2 (with indeno[1,2,3-cd]fluoranthene)0.5615.3 chemrxiv.org
Tetraindenopyrene derivative 3d0.0040.6 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional molecular geometry of crystalline solids, providing critical insights into the strained ring systems that can be features of this compound derivatives. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structural and electronic properties of these complex molecules.

Research on related non-benzenoid aromatic systems, such as quinoxaline-fused cyclopenta[cd]azulene, demonstrates the power of this technique. mdpi.com Single-crystal X-ray analysis of this derivative revealed a nearly planar π-surface. The analysis of bond lengths was crucial in understanding its electronic structure. For instance, the bonds connecting the azulene core to the quinoxaline (B1680401) core were found to have lengths typical of C(sp²)–C(sp²) single bonds, indicating minimal double-bond character. mdpi.com

Furthermore, the crystal packing analysis uncovered a slipped one-dimensional π-stacking arrangement. mdpi.com In this motif, the π–π interactions primarily involved the cyclopenta[cd]azulene and quinoxaline substructures of adjacent molecules, with a measured interplanar distance of 3.406 Å. Upon methylation of the quinoxaline nitrogen, the resulting cationic species exhibited a slipped π-stacked dimer structure with a closer π-to-π distance of 3.347 Å, alongside significant changes in the bond lengths within the five-membered rings, highlighting the sensitivity of the molecular geometry to electronic modifications. mdpi.com

Interactive Table 1: Selected X-ray Crystallographic Data for a Quinoxaline-Fused Cyclopenta[cd]azulene Derivative Users can sort and filter the data by clicking on the headers.

Feature Compound 4 (Neutral) Compound 4Me⁺ (Cationic) Reference
Formula C₂₀H₁₂N₂ C₂₁H₁₅N₂⁺·I⁻ mdpi.com
π-Stacking Motif Slipped 1D π-stacking Slipped π-stacked dimer mdpi.com
Interplanar Distance 3.406 Å 3.347 Å mdpi.com
Bond Length C(2)–C(3) 1.413(5) Å 1.434(4) Å mdpi.com
Bond Length C(3)–C(11) 1.452(5) Å 1.414(4) Å mdpi.com

Scanning Tunneling Spectroscopy (STS) and dI/dV Mapping for On-Surface Studies of Related Systems

On-surface synthesis has emerged as a revolutionary approach for constructing novel and extended carbon-based nanostructures, including those containing non-benzenoid rings related to this compound, which are often inaccessible through traditional solution chemistry. uochb.cznih.gov This technique allows for the precise, atom-scale fabrication and characterization of materials directly on a conductive surface, typically gold (Au(111)). acs.org

Scanning Tunneling Spectroscopy (STS) and the related technique of differential conductance (dI/dV) mapping are indispensable tools for probing the local electronic structure of these on-surface creations. tdx.cat STS provides information about the local density of states (LDOS), enabling the determination of electronic properties like the bandgap of a single molecule or nanostructure. leidenuniv.nl

Studies on graphene nanoribbons (GNRs) that incorporate a cyclopenta[c,d]azulene moiety—a system structurally related to this compound—showcase the utility of these methods. nih.govacs.orgcsic.es In one significant study, the on-surface rearrangement of a precursor molecule led to the formation of a GNR containing cyclopenta[c,d]azulene units. STS measurements on this novel GNR revealed a narrow bandgap of 1.43 eV, a direct consequence of the presence of the non-benzenoid five- and seven-membered rings. acs.orgcsic.es

Differential conductance (dI/dV) mapping complements STS by providing a spatial visualization of the electronic states at specific energies. tdx.cat By acquiring dI/dV maps at various bias voltages, researchers can image the distribution of specific molecular orbitals. nih.gov For the cyclopenta[c,d]azulene-containing GNR, experimental dI/dV maps were in excellent qualitative agreement with theoretical simulations, confirming the structure and revealing that certain electronic states were delocalized along the sides of the nanoribbon. nih.govacs.org This combination of on-surface synthesis and advanced spectroscopic mapping provides unparalleled insight into the structure-property relationships of complex non-benzenoid aromatic systems. csic.es

Interactive Table 2: Summary of On-Surface STS/dI/dV Studies of Related Non-Benzenoid Systems Users can sort and filter the data by clicking on the headers.

Investigated System Substrate Key Spectroscopic Technique Primary Finding Reference
Graphene Nanoribbon (GNR) with Cyclopenta[c,d]azulene units Au(111) STS Determination of a narrow bandgap (1.43 eV). acs.orgcsic.es
Graphene Nanoribbon (GNR) with Cyclopenta[c,d]azulene units Au(111) dI/dV Mapping Spatially resolved electronic states, confirming delocalization along GNR edges; good agreement with simulations. nih.govacs.org
Cyclopenta-fused Nanographene Au(111) STS Revealed an extremely narrow energy gap of 0.27 eV and a pronounced open-shell biradical character. researchgate.net
Tetrabenzocircumpyrene Gold dI/dV Mapping Experimental images showed identical nodal features to calculated images, confirming the structure and orbital shapes. tdx.cat

Reactivity, Reaction Mechanisms, and Transformation Pathways of Cyclopenta Cd Pentalene

Cycloaddition Reactions (e.g., 1,4-Dipole Cycloadditions)

Cyclopenta[cd]pentalene and its derivatives are known to participate in cycloaddition reactions, which are powerful tools for constructing complex molecular architectures. evitachem.commdpi.com One notable example is the 1,4-dipolar cycloaddition. For instance, cyclopenta[cd]azulene (B14757204), a related compound, readily reacts with dimethyl acetylenedicarboxylate (B1228247) at room temperature to yield a 1:1 adduct in a 75% yield. nbn-resolving.orgresearchgate.net This type of reaction provides a facile route to elaborate ring systems that are otherwise difficult to synthesize. nbn-resolving.org

The versatility of cycloaddition reactions is further highlighted by the intramolecular 1,3-dipolar cycloadditions of azomethine imines, which have been utilized in the stereocontrolled synthesis of triazacyclopenta[cd]pentalenes. researchgate.netthegoodscentscompany.com These reactions typically proceed through a concerted and nearly synchronous mechanism. researchgate.net Additionally, this compound can act as a diene or dienophile in Diels-Alder reactions, enabling the formation of larger polycyclic structures. evitachem.com The reactivity in these cycloadditions is influenced by the molecule's unique bowl-shaped geometry and electronic configuration. evitachem.com

Reaction TypeReactantProductNotes
1,4-Dipolar CycloadditionCyclopent[cd]azulene and dimethyl acetylenedicarboxylate1:1 adductOccurs at room temperature. nbn-resolving.org
Intramolecular 1,3-Dipolar CycloadditionAzomethine iminesTriazacyclopenta[cd]pentalenesStereocontrolled synthesis. researchgate.netthegoodscentscompany.com
Diels-Alder ReactionThis compoundLarger polycyclic structuresCan act as a diene or dienophile. evitachem.com

Rearrangement Processes and Mechanistic Investigations

The this compound framework and its derivatives can undergo fascinating rearrangement processes, often leading to the formation of more stable aromatic systems. These transformations can be induced thermally or by catalysts and have been the subject of detailed mechanistic investigations.

Thermal and Catalyzed Rearrangements (e.g., Cyclopenta[ef]heptalene to Phenanthrene)

A significant rearrangement has been observed in the attempted synthesis of a pentaheptite substructure, where a cyclopenta[ef]heptalene unit unexpectedly rearranged into a phenanthrene (B1679779) system. chinesechemsoc.org This transformation occurred during an intramolecular arylation step, yielding two novel nanocarbon compounds, NPH-R1 and NPH-R2, instead of the desired product. chinesechemsoc.org This was the first experimental observation of such a rearrangement. chinesechemsoc.org

Computational Elucidation of Rearrangement Pathways (e.g., Arenium Ion, Metal-catalyzed)

To understand the mechanism of the cyclopenta[ef]heptalene to phenanthrene rearrangement, computational studies have been employed. chinesechemsoc.org Two plausible pathways were investigated: an arenium ion pathway and a palladium-catalyzed pathway. chinesechemsoc.org

The arenium ion mechanism involves the protonation of the polycyclic system, leading to the formation of a carbocation intermediate (an arenium ion). chinesechemsoc.orgdalalinstitute.com Subsequent skeletal rearrangements can then occur. However, for the cyclopenta[ef]heptalene to phenanthrene rearrangement, the calculated energy barrier for the initial protonation was found to be high (56 kcal/mol), and the reaction conditions were not acidic, making this pathway less likely. chinesechemsoc.org Arenium ions are intermediates in various aromatic rearrangements and electrophilic substitution reactions. researchgate.netacs.orgrsc.org

The metal-catalyzed pathway , specifically a palladium-catalyzed rearrangement, was considered a more plausible mechanism for the observed transformation. chinesechemsoc.org Density functional theory (DFT) calculations were used to explore the transition states involved in this pathway. chinesechemsoc.org

Electrophilic and Nucleophilic Reactions of the this compound Core

The this compound core is susceptible to both electrophilic and nucleophilic attacks, typical for many polycyclic aromatic hydrocarbons. evitachem.com

Electrophilic reactions involve the substitution of a hydrogen atom on the aromatic rings with an electrophile. evitachem.com The π-electron cloud of the aromatic system is available to attack an incoming electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. dalalinstitute.com The regioselectivity of these reactions is dictated by the stability of the resulting arenium ion. dalalinstitute.com For example, low-temperature protonation and model nitration studies on methylene-bridged polycyclic aromatic hydrocarbons have been used to determine the site of electrophilic attack. acs.org

Nucleophilic reactions on the this compound core are also possible. The presence of fused rings and the non-uniform electron distribution can create sites susceptible to nucleophilic attack. The strain within the fused-ring system of some derivatives, such as 5,6-Dihydro-4a,6c-diazacyclobuta[a]this compound, can enhance electrophilicity at specific carbon centers, making them more reactive towards nucleophiles.

Oxidative Transformations and Related Reaction Mechanisms

This compound and its derivatives can undergo oxidative transformations. evitachem.com For instance, the oxidation of 5,6-Dihydro-4a,6c-diazacyclobuta[a]this compound can lead to various oxidation products under specific conditions.

A notable example of an oxidative transformation is the Scholl reaction, which involves oxidative aryl-aryl coupling to synthesize larger polycyclic aromatic hydrocarbons. chinesechemsoc.org During the synthesis of a nanopentaheptite, an unexpected rearrangement of a cyclopenta[ef]heptalene unit to phenanthrene was observed during an intramolecular arylation, which is a type of Scholl reaction. chinesechemsoc.org

Ring-Opening and Ring-Expansion Reactions

The strained nature of the fused-ring system in this compound and its derivatives can facilitate ring-opening and ring-expansion reactions. mdpi.com

Ring-opening reactions can be driven by the release of ring strain. For example, the fused cyclobuta and pentalene (B1231599) rings in derivatives like 5,6-Dihydro-4a,6c-diazacyclobuta[a]this compound introduce angle strain, which can lead to ring-opening under mild conditions.

Ring-expansion reactions have also been observed. Hafner and co-workers discovered that cyclopenta[cd]azulene undergoes ring-expansion reactions with alkynes through 1,4-dipole cycloadditions. mdpi.com This reactivity provides a pathway to larger, more complex ring systems. mdpi.com Ring expansion can also occur through various other mechanisms, such as the opening of a bicyclic molecule or migration to an exocyclic group. wikipedia.org For instance, the alkoxy-Cope ring expansion of 1-alkenylbicyclo[3.2.0]hept-2-en-7-ones leads to the formation of larger rings. acs.org

Applications in Advanced Materials and Nanoscience Research

Organic Electronic Materials and Optoelectronic Devices

The incorporation of non-alternant hydrocarbons like cyclopenta[cd]pentalene into organic electronic materials has opened new avenues for designing devices with tailored properties. These molecules, which deviate from the simple alternating single and double bond structure of benzene (B151609), often exhibit unique electronic and optical characteristics. chigroup.blog

Integration of Non-alternant Hydrocarbons in Organic Field-Effect Transistors (OFETs)

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a class of molecules that have garnered significant interest for their potential in electronic devices. siu.eduacs.org Their defining characteristic is the ability to accept electrons, a property attributed to the formation of cyclopentadienyl (B1206354) anion-like substructures upon reduction. siu.edu This feature makes them promising candidates for n-type semiconductors in Organic Field-Effect Transistors (OFETs). rsc.org

Derivatives of dibenzo[a,e]pentalene, a related cyclopenta-fused system, have been explored as ambipolar or n-type semiconductors in OFETs. chemrxiv.org For efficient n-channel conduction, a low-lying Lowest Unoccupied Molecular Orbital (LUMO) is desirable, a feature that can be engineered in these molecules. chemrxiv.org For instance, thioether-functionalized dibenzopentalenes have been synthesized with LUMO energies as low as -3.47 eV. chemrxiv.org The performance of OFETs based on these materials is highly dependent on the substituent groups and the resulting molecular packing in the solid state. researchgate.net For example, single-crystalline OFETs based on a 5,10-bis((E)-2-(thiophen-2-yl)vinyl)indeno[2,1-a]indene (TEP) derivative of dibenzo[a,e]pentalene have demonstrated high hole mobility. researchgate.net

Furthermore, the development of donor-acceptor copolymers incorporating cyclopenta-fused pyrene (B120774) derivatives has led to materials with reduced band gaps, a crucial property for various electronic applications. rsc.orgwiley.com These polymers utilize the CP-PAH moiety to achieve low LUMO levels without relying on traditional electron-withdrawing groups containing heteroatoms. rsc.orgwiley.com

Compound FamilyKey FeatureApplication
Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)Electron-accepting nature due to cyclopentadienyl anion-like substructures. siu.edun-type semiconductors in OFETs. rsc.org
Dibenzo[a,e]pentalene DerivativesTunable LUMO energies. chemrxiv.orgAmbipolar or n-type semiconductors in OFETs. chemrxiv.org
Donor-Acceptor Copolymers with Dicyclopenta[cd,jk]pyrene (B15184370)Reduced band gaps and low LUMO levels. rsc.orgwiley.comMaterials for electronic devices. wiley.com

Development of Near-Infrared Absorbers and Emitters based on this compound Structures

The unique electronic properties of this compound derivatives also make them suitable for applications in optoelectronics, particularly as near-infrared (NIR) absorbers and emitters. The small HOMO-LUMO gap inherent to many non-alternant hydrocarbons, including azulene-containing compounds which share structural motifs with this compound, is a key factor. rhhz.net

For instance, the synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) has produced a molecule that not only preserves the aromaticity of the azulene (B44059) core but also exhibits properties that suggest its potential as a near-infrared absorber. researchgate.net This is attributed to the ring annulation which decreases the lowest excitation energy. researchgate.net Donor-acceptor copolymers containing dicyclopenta[cd,jk]pyrene units also show broad light absorption in the visible region, with some extending into the near-infrared, demonstrating their potential for NIR-active devices. wiley.com The development of such materials is crucial for applications like NIR light-sensing ambipolar organic transistors. researchgate.net

Carbon Nanostructures and Graphene-Related Materials

This compound serves as a fundamental structural motif in understanding and designing complex carbon nanostructures. The presence of five-membered rings, a key feature of this compound, introduces curvature and defects into the hexagonal lattice of graphene, leading to the formation of novel nanomaterials.

This compound as a Building Block for Carbon Nanobelts and Graphene Nanoribbons

The "bottom-up" synthesis of structurally well-defined nanographenes and graphene nanoribbons (GNRs) from molecular precursors has become a powerful tool for creating materials with precisely controlled properties. researchgate.netacs.org Cyclopenta-fused polycyclic aromatic hydrocarbons are considered valuable building blocks in this context. siu.eduacs.org The synthesis of large, complex carbon-based nanostructures can be achieved through methods like the Diels-Alder reaction on carbon nanobelts, which can be seen as assemblies of cyclic polyphenylenes. rsc.org The incorporation of five-membered rings is a key strategy for creating curved nanostructures and has been explored in the synthesis of various nanographene derivatives. acs.org

Impact of Pentagon-Heptagon Defects on Electronic Properties in Nanomaterials

The introduction of non-hexagonal rings, such as the pentagons and heptagons found in this compound and related structures, into the graphene lattice creates topological defects that significantly alter the electronic properties of the material. aip.orgaps.org A pentagon-heptagon (5-7) pair is a frequently observed defect structure in carbon nanotubes (CNTs) and graphene. aip.org

These defects can induce changes in the electronic structure, including the opening of a bandgap in metallic carbon nanotubes. acs.org The presence and arrangement of these defects can be used to engineer intramolecular junctions and control the electrical behavior at the nanoscale. aip.orgresearchgate.netiphy.ac.cn For example, the Stone-Wales defect, which involves the transformation of four hexagonal rings into two pentagons and two heptagons, can increase the bandgap of a carbon nanotube. acs.org The local density of states around these defects is influenced by the electronic structure of the isolated pentagonal and heptagonal rings. aps.org

Defect TypeDescriptionImpact on Electronic Properties
Pentagon-Heptagon (5-7) PairA common topological defect in CNTs and graphene. aip.orgAlters electronic structure, can create intramolecular junctions. aip.orgresearchgate.net
Stone-Wales (S-W) DefectRotation of a C-C bond forming two pentagons and two heptagons. acs.orgCan increase the bandgap of carbon nanotubes. acs.org
Single VacancyMissing carbon atom, can reconstruct to form a 5-7 pair. aip.orgCan diffuse and interact with other defects, influencing overall electronic behavior. aip.org

Role as Ligands in Organometallic Chemistry

The cyclopentadienyl (Cp) anion is a cornerstone ligand in organometallic chemistry, forming stable complexes with a wide range of transition metals. ilpi.comwikipedia.org Pentalene (B1231599), the parent hydrocarbon of this compound, can act as a dianionic ligand, forming unique bimetallic complexes with interesting electronic communication between the metal centers. acs.org

The synthesis of dihydropentalenes, precursors to pentalenide ligands, has been a subject of interest for decades. acs.org These ligands are valued for their distinct coordination properties. acs.org Similarly, this compound and its derivatives, with their fused five-membered ring systems, have the potential to act as novel ligands. For example, quinoxaline-fused cyclopenta[cd]azulene has been suggested to have potential as a metal ligand due to its electronic structure. researchgate.netresearchgate.net The study of how these complex polycyclic aromatic ligands coordinate to metals and influence the properties of the resulting organometallic compounds is an active area of research, with potential applications in catalysis and materials science. researchgate.net

Concluding Remarks and Future Research Perspectives

Current State of Cyclopenta[cd]pentalene Research and Unresolved Questions

This compound (C₁₀H₆) is a tricyclic, non-alternant hydrocarbon composed of three fused five-membered rings. wikipedia.org Its structure, featuring 10 π-electrons, and inherent ring strain lead to significant anti-aromatic character, making the neutral molecule highly reactive and elusive. f-ms.de While the existence of acepentalene has been unequivocally proven through experimental detection, its isolation, even in a matrix, remains a major unresolved challenge for synthetic chemists. f-ms.deresearchgate.net

The primary focus of current research has shifted towards stabilizing the core pentalene (B1231599) system. A significant breakthrough was the synthesis of the acepentalene dianion (C₁₀H₆²⁻), which is stabilized by two lithium atoms and is markedly more stable than its neutral counterpart. wikipedia.org This dianion was first successfully synthesized from triquinacene. wikipedia.orgmetu.edu.tr The radical anion has also been identified. wikipedia.org

Key Unresolved Questions:

Isolation of Neutral Acepentalene: Can a synthetic route be developed to isolate the neutral this compound molecule, perhaps through steric protection with bulky substituents or by using advanced matrix isolation techniques at extremely low temperatures?

Understanding Reactivity: What are the precise dimerization and cycloaddition pathways that the neutral molecule undergoes so rapidly? researchgate.net

Tuning Electronic Properties: How can the anti-aromaticity and the HOMO-LUMO gap of the pentalene core be systematically tuned by substituting the peripheral hydrogen atoms with various functional groups?

Emerging Synthetic Methodologies and Strategies

The initial synthetic concept, proposed in the 1960s, involved the dehydrogenation of triquinacene, but this direct approach has proven unsuccessful for obtaining the neutral molecule. f-ms.de Modern strategies are more nuanced, focusing on either generating stable derivatives or using advanced synthetic techniques.

Precursor-Based Synthesis: The synthesis of the stable dilithium (B8592608) acepentalenediide from triquinacene or the hydrolysis of bis(trimethylstannyl) derivatives represents a key strategy. wikipedia.orgresearchgate.net These stable precursors serve as gateways to studying the fundamental properties of the acepentalene system and for preparing novel metal complexes. researchgate.net

Annulation and Fusion: A prominent strategy for stabilizing pentalene systems involves the fusion of aromatic or heteroaromatic rings onto the core structure. acs.orgresearchgate.net Annulating thiophene (B33073) rings, for example, has been shown to impart thermal stability while retaining the desirable anti-aromatic electronic properties. researchgate.net This approach reduces the inherent instability of the pentalene core, allowing for the synthesis of derivatives that can be handled under normal laboratory conditions.

Metal-Catalyzed Reactions: Methodologies such as metal-catalyzed annulation and cyclization are being explored to construct the fused ring systems with greater control and efficiency. The Pauson-Khand reaction, which uses cyclopentadiene (B3395910) in intermolecular reactions, also presents a potential pathway for constructing the pentalene framework. evitachem.com

On-Surface Synthesis: For larger, complex nanostructures containing fused pentagon motifs, on-surface synthesis on metallic substrates like Au(111) is an emerging technique. nih.gov This method uses thermal reactions of precursor molecules to create well-defined sp²-carbon frameworks that are otherwise inaccessible through solution-phase chemistry. nih.gov

Advancements in Theoretical and Computational Modeling of Fused Pentalene Systems

Theoretical and computational chemistry has become an indispensable tool for understanding the complex electronic structure and properties of fused pentalene systems. researchgate.net Given the transient nature of many of these compounds, computational modeling often provides the most detailed insights into their behavior. f-ms.de

Advancements in Density Functional Theory (DFT) allow for accurate calculations of the geometries, energetics, and electronic properties of molecules like dicyclopenta[cd,gh]pentalene. nih.govroaldhoffmann.com A key area of computational investigation is the quantification of aromaticity and anti-aromaticity. A suite of computational methods is employed to analyze the magnetic, geometric, and electronic criteria of these systems. rsc.org

Computational Method/IndexDescriptionApplication to Pentalene Systems
NICS (Nucleus-Independent Chemical Shift) A magnetic criterion for aromaticity. Negative values typically indicate aromaticity (diatropic ring current), while positive values indicate anti-aromaticity (paratropic ring current).Widely used to assess the (anti)aromatic character of the pentalene core and surrounding fused rings. acs.orgnih.govrsc.orggithub.io
HOMA (Harmonic Oscillator Model of Aromaticity) A geometric criterion based on bond length alternation. Values close to 1 indicate high aromaticity, while negative values suggest anti-aromaticity.Used to quantify the degree of bond localization and (anti)aromaticity in both ground and excited states. acs.orgresearchgate.netrsc.org
ACID (Anisotropy of the Induced Current Density) A method to visualize and quantify magnetically induced ring currents. Clockwise currents indicate diatropicity (aromaticity), and counter-clockwise currents indicate paratropicity (anti-aromaticity).Provides a visual map of electron delocalization pathways, confirming the anti-aromatic nature of the pentalene core. acs.orgrsc.orgnih.gov
FLU (Aromatic Fluctuation Index) An electronic criterion that measures the extent of electron delocalization between adjacent atoms in a ring.Complements other indices to provide a more complete picture of the electronic structure. researchgate.netrsc.org
Ab initio Molecular Dynamics (AIMD) Simulation method that computes forces from electronic structure calculations on the fly, allowing the study of dynamic processes.Can be used to explore the extreme reactivity and decomposition pathways of unstable molecules like neutral acepentalene. frontiersin.org

These computational tools are crucial for predicting the stability of new synthetic targets, understanding the outcomes of chemical reactions, and guiding the rational design of novel functional materials based on the pentalene framework. scidac.govnih.gov They are also used to explore the properties of excited states, which is critical for applications in optoelectronics. acs.orgnih.gov

Potential for Novel Functional Materials Development

The unique electronic properties of this compound and its derivatives make them highly attractive candidates for the development of next-generation functional materials. Their inherent anti-aromaticity results in a narrow HOMO-LUMO energy gap, a property that is highly desirable for organic electronics. researchgate.netrsc.org

The ability to tune the electronic properties by modifying the molecular structure is a key advantage. Strategies include fusing the pentalene core with different aromatic rings or introducing electron-donating or electron-withdrawing substituents. acs.org These modifications can alter the HOMO-LUMO gap, solubility, and solid-state packing, which are all critical for device performance.

Potential ApplicationRelevant Properties of Pentalene Derivatives
Organic Field-Effect Transistors (OFETs) Narrow HOMO-LUMO gap, potential for high charge carrier mobility. rsc.org
Organic Photovoltaics (OPVs) Strong absorption in the visible and near-infrared regions, tunable energy levels for efficient charge separation. researchgate.netevitachem.comrsc.org
Organic Light-Emitting Diodes (OLEDs) The study of excited state aromaticity (Baird aromaticity) in anti-aromatic systems could lead to new designs for emitters, particularly for thermally activated delayed fluorescence (TADF). acs.orgnih.govacs.org
Molecular Switches The significant difference in the electronic and geometric structure between different redox states (e.g., neutral, dianion) could be harnessed for molecular switching applications.
Non-linear Optics The delocalized π-electron systems in larger, fused pentalene derivatives could give rise to significant non-linear optical properties.

The development of stable pentalene-based molecules, such as dithieno[a,e]pentalenes, which have red-shifted electronic absorption into the near-infrared region, highlights the potential for creating materials with tailored optoelectronic properties. researchgate.net

Interdisciplinary Research Opportunities in Chemistry and Materials Science

The pursuit of this compound and its derivatives fosters a rich, interdisciplinary research environment that bridges fundamental chemistry with applied materials science and physics. rice.edu

Chemistry and Materials Science: The design and synthesis of novel pentalene-based molecules is a core activity in organic chemistry. researchgate.net The characterization of these new materials and their integration into devices like OFETs and OPVs is a central theme in materials science and engineering. uci.eduucsd.edu This synergy drives the creation of materials by design, where specific electronic and physical properties are targeted through precise molecular engineering. uci.edu

Experimental and Computational Chemistry: The collaboration between synthetic chemists, who create new molecules, and computational chemists, who model and predict their properties, is crucial. scidac.gov This iterative loop of prediction, synthesis, and characterization accelerates the discovery of new functional materials. frontiersin.org

Physics and Engineering: The unique electronic phenomena of these compounds, such as anti-aromaticity and open-shell character, present intriguing questions for condensed matter physicists. researchgate.net Fabricating and testing electronic devices based on these materials requires expertise from electrical engineering and applied physics, creating a pathway from molecule to functional technology. columbia.edu

Nanoscience: The potential for pentalene-containing molecules to serve as building blocks for larger, well-defined carbon nanostructures connects this research to the broader field of nanoscience. nih.gov Understanding how to incorporate non-hexagonal rings into sp²-carbon frameworks is a key challenge in creating novel carbon allotropes with potentially unique properties. chinesechemsoc.org

Future progress in the field will depend on strengthening these interdisciplinary collaborations, combining advanced synthetic techniques with powerful computational modeling and sophisticated materials characterization to unlock the full potential of these fascinating molecules.

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing the unique fused-ring structure of cyclopenta[cd]pentalene?

this compound's polycyclic fused-ring system requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and X-ray crystallography to resolve bond connectivity and stereochemistry. Computational methods, such as density functional theory (DFT), are critical for validating experimental data, particularly for isomers like acepentalene (C₁₀H₆) and hydrogenated derivatives (e.g., tetrahydrothis compound, C₁₀H₁₀) . Researchers should cross-reference spectral data with synthetic intermediates to confirm purity and structural assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed experimental protocols must include:

  • Precise stoichiometry of reagents (e.g., Diels-Alder catalysts or photochemical conditions).
  • Temperature-controlled reaction environments to avoid side products.
  • Characterization of intermediates via high-resolution mass spectrometry (HRMS) and elemental analysis. For example, hydrogenated derivatives like 4,4a,6a,6b-tetrahydrothis compound (C₁₀H₁₀) require strict inert atmospheres to prevent oxidation . Always report solvent purity and purification steps (e.g., column chromatography gradients) .

Q. What are the standard toxicity screening protocols for this compound in biological studies?

Initial toxicity assessments should follow OECD guidelines:

  • In vitro : Ames test for mutagenicity and MTT assays for cytotoxicity.
  • In vivo : Acute exposure studies in rodent models (oral/dermal routes) with histopathological analysis. this compound derivatives, such as cyclopenta[cd]pyrene, have shown carcinogenic potential in dermal and intraperitoneal studies, necessitating dose-response evaluations .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for this compound derivatives be resolved?

Discrepancies in carcinogenicity (e.g., cyclopenta[cd]pyrene showing variable tumorigenicity in mice) arise from differences in metabolic activation pathways and exposure routes. To address this:

  • Compare metabolic profiles across species using liver microsomes (rat vs. human) to identify species-specific activation mechanisms .
  • Employ isotope-labeled analogs (e.g., deuterated derivatives) to track DNA adduct formation, such as cyclopenta[cd]pyrene-3,4-oxide-deoxyguanosine adducts .
  • Validate findings with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. What methodological strategies are effective for studying the metabolic activation of this compound derivatives?

Key approaches include:

  • Enzymatic assays : Incubate derivatives with recombinant human CYP enzymes (e.g., CYP1A1) to identify hydroxylated metabolites like 4-hydroxy-3,4-dihydrocyclopenta[cd]pyrene .
  • DNA adduct mapping : Use ³²P-postlabeling or LC-MS/MS to quantify adducts in target tissues (e.g., mouse lung).
  • Knockout models : Utilize CYP1A1/1B1-deficient mice to isolate metabolic pathways .

Q. How can computational chemistry advance the design of this compound-based materials?

DFT and molecular dynamics simulations predict electronic properties (e.g., HOMO-LUMO gaps) critical for optoelectronic applications. For example:

  • Model the aromaticity and π-orbital overlap in acepentalene (C₁₀H₆) to assess conductivity .
  • Screen substituent effects (e.g., electron-withdrawing groups) on redox potentials for battery/catalysis research .

Q. What experimental designs mitigate challenges in synthesizing stereoisomers of this compound?

Strategies include:

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) to control stereochemistry in hydrogenated derivatives .
  • Dynamic kinetic resolution : Optimize reaction conditions (temperature, solvent polarity) to favor specific diastereomers.
  • Crystallography-guided synthesis : Adjust substituent bulkiness to direct crystal packing and isolate desired isomers .

Data Analysis and Interpretation

Q. How should researchers statistically evaluate conflicting carcinogenicity data?

Apply meta-analysis frameworks:

  • Calculate pooled effect sizes (e.g., relative risk) across studies, adjusting for variables like exposure duration and species strain.
  • Use funnel plots to detect publication bias in positive/negative results .
  • Perform sensitivity analyses to weigh high-quality studies (e.g., IARC evaluations) more heavily .

Q. What are best practices for curating and sharing this compound datasets?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit spectral data in repositories like PubChem or ChemSpider with unique identifiers (e.g., 21477342 for acepentalene) .
  • Share synthetic protocols via platforms like Zenodo, including raw NMR/MS files and computational input files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.